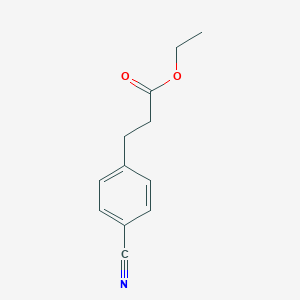
Ethyl 3-(4-cyanophenyl)propanoate
Übersicht
Beschreibung
Synthesis Analysis
Ethyl 3-(4-cyanophenyl)propanoate can be synthesized through various methods. A notable approach is the reaction of ethyl 3-iodopropionate with p-cyanophenylzinc bromide, showcasing a method for arylation and coupling reactions facilitated by metal-catalyzed processes (Jensen, Kneisel, & Knochel, 2003). This method emphasizes the efficiency and versatility of modern synthetic chemistry in constructing complex molecules.
Molecular Structure Analysis
The molecular structure of ethyl 3-(4-cyanophenyl)propanoate has been explored through spectroscopic and diffractometric studies, revealing intricate details about its conformation and intermolecular interactions. For instance, studies utilizing single crystal X-ray diffraction provide insight into its crystal packing, demonstrating the significance of N⋯π and O⋯π interactions (Zhang, Wu, & Zhang, 2011).
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiomers and Derivatives : Ethyl 3-amino-3-(4-cyanophenyl)propanoate was synthesized, and its enantiomers were separated for the preparation of protected derivatives. This process is crucial in the synthesis of chiral compounds used in pharmaceuticals (Solymár, Kanerva, & Fülöp, 2004).
Organometallic Chemistry : Research demonstrates the synthesis of Ethyl 3‐(p‐Cyanophenyl)Propionate using a process that involves halogen compounds and metal-catalyzed reactions. This is significant in the field of organometallic chemistry, contributing to the development of new synthetic methods (Jensen, Kneisel, & Knochel, 2003).
Pharmaceutical Synthesis : The compound plays a role in the synthesis of Dabigatran Etexilate, an important anticoagulant medication. This showcases its utility in the creation of complex pharmaceutical molecules (Huansheng, 2013).
Material Science and Crystallography : A study involving Ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates highlighted the role of nonhydrogen bonding interactions in crystal packing, which is significant for understanding molecular interactions in solid-state materials (Zhang, Wu, & Zhang, 2011).
Polymorphism in Pharmaceuticals : The polymorphic forms of a compound related to Ethyl 3-(4-cyanophenyl)propanoate were studied, which is crucial for pharmaceutical development as polymorphism can affect drug stability and efficacy (Vogt, Williams, Johnson, & Copley, 2013).
Photophysicochemical Properties : The synthesis and characterization of Zinc(II) and Chloroindium(III) Phthalocyanines bearing Ethyl 7-oxy-6-chloro-4-methylcoumarin-3-propanoate groups were investigated, highlighting its applications in the study of photophysical and photochemical properties, which is important in material science and photodynamic therapy (Kuruca, Köksoy, Karapınar, Durmuş, & Bulut, 2018).
Eigenschaften
IUPAC Name |
ethyl 3-(4-cyanophenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-15-12(14)8-7-10-3-5-11(9-13)6-4-10/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUZQCWYRBYXOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70465768 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(4-cyanophenyl)propanoate | |
CAS RN |
116460-89-0 | |
| Record name | ethyl 3-(4-cyanophenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70465768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


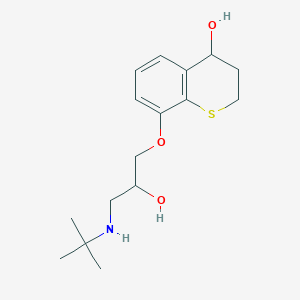

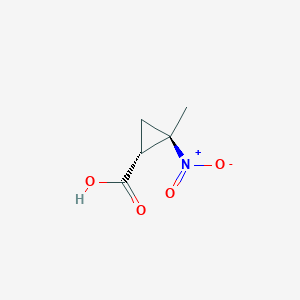

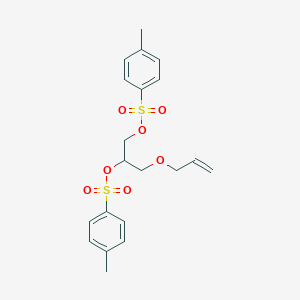

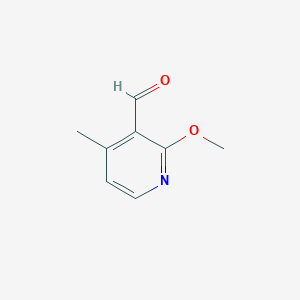
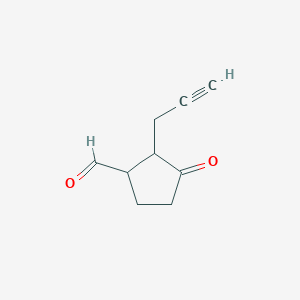
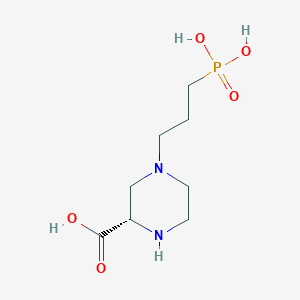
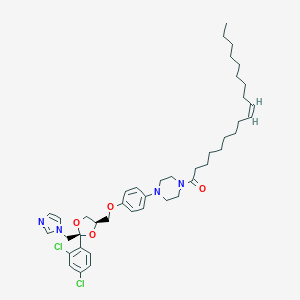
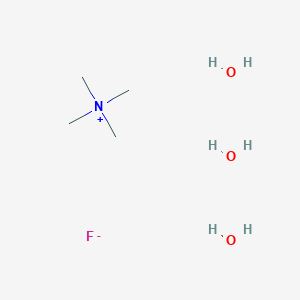
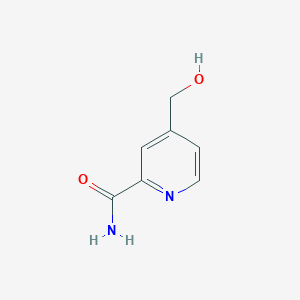
![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)